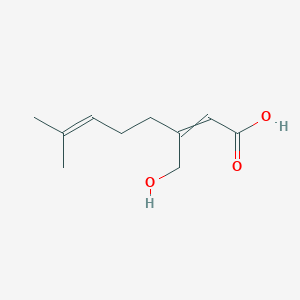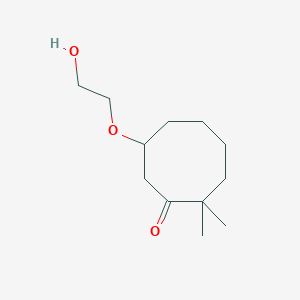
7-(2-Hydroxyethoxy)-2,2-dimethylcyclooctan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-(2-Hydroxyethoxy)-2,2-dimethylcyclooctan-1-one is an organic compound with a unique structure that includes a cyclooctane ring substituted with a hydroxyethoxy group and two methyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(2-Hydroxyethoxy)-2,2-dimethylcyclooctan-1-one typically involves the reaction of a cyclooctanone derivative with ethylene glycol under specific conditions. The reaction is often catalyzed by an acid or base to facilitate the formation of the hydroxyethoxy group. The process may involve heating the reactants to a specific temperature to ensure complete reaction .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of efficient catalysts and optimized reaction conditions is crucial to maximize yield and minimize by-products. The purification of the final product is typically achieved through distillation or recrystallization .
Chemical Reactions Analysis
Types of Reactions
7-(2-Hydroxyethoxy)-2,2-dimethylcyclooctan-1-one can undergo various chemical reactions, including:
Oxidation: The hydroxyethoxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The carbonyl group in the cyclooctanone ring can be reduced to form alcohols.
Substitution: The hydroxyethoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophiles like halides or amines can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Ketones or aldehydes.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
7-(2-Hydroxyethoxy)-2,2-dimethylcyclooctan-1-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 7-(2-Hydroxyethoxy)-2,2-dimethylcyclooctan-1-one exerts its effects involves interactions with specific molecular targets. The hydroxyethoxy group can form hydrogen bonds with various biological molecules, influencing their activity. The cyclooctane ring provides a rigid structure that can interact with enzymes and receptors, potentially modulating their function .
Comparison with Similar Compounds
Similar Compounds
7-(2-Hydroxyethoxy)-2H-chromen-2-one: Similar in having a hydroxyethoxy group but differs in the core structure.
2,2’-bis-(2-hydroxyethoxy)-1,1’-binaphthyl: Contains two hydroxyethoxy groups and a binaphthyl core.
Uniqueness
7-(2-Hydroxyethoxy)-2,2-dimethylcyclooctan-1-one is unique due to its cyclooctane ring structure, which imparts specific steric and electronic properties that are not present in similar compounds. This uniqueness makes it valuable for specific applications in synthetic chemistry and industrial processes .
Properties
CAS No. |
88195-20-4 |
|---|---|
Molecular Formula |
C12H22O3 |
Molecular Weight |
214.30 g/mol |
IUPAC Name |
7-(2-hydroxyethoxy)-2,2-dimethylcyclooctan-1-one |
InChI |
InChI=1S/C12H22O3/c1-12(2)6-4-3-5-10(9-11(12)14)15-8-7-13/h10,13H,3-9H2,1-2H3 |
InChI Key |
NVLPVJWOKPMIRY-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCCCC(CC1=O)OCCO)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2R)-2-[(6-Phenylpyridin-2-yl)oxy]propan-1-ol](/img/structure/B14392777.png)
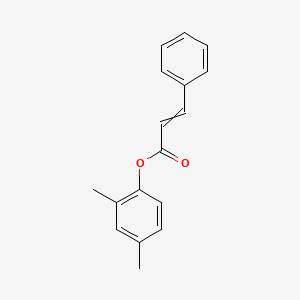


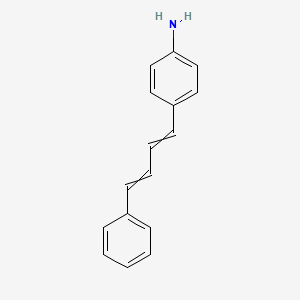
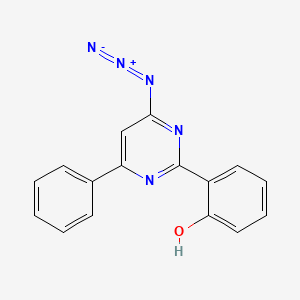
![1-[3,3-Di(benzenesulfonyl)propyl]piperidine](/img/structure/B14392804.png)
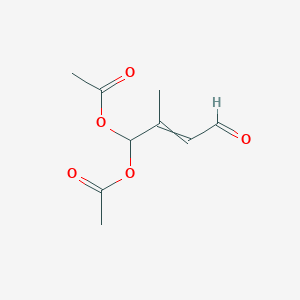
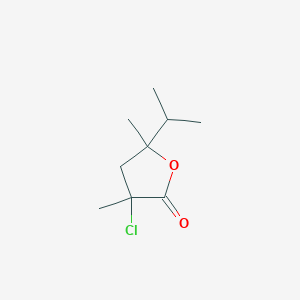
![N-(2-{5-Methoxy-2-[(piperidin-1-yl)methyl]-1H-indol-3-yl}ethyl)acetamide](/img/structure/B14392835.png)
![2-[(Phenylcarbamoyl)amino]cyclohexyl nitrate](/img/structure/B14392843.png)
![N-(2-{5-Methoxy-1-[(piperidin-1-yl)methyl]-1H-indol-3-yl}ethyl)acetamide](/img/structure/B14392846.png)

